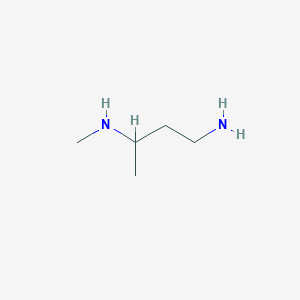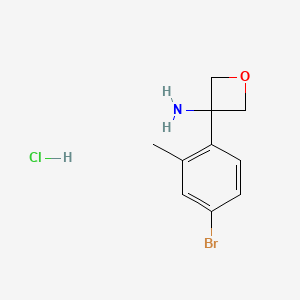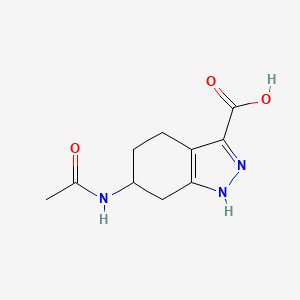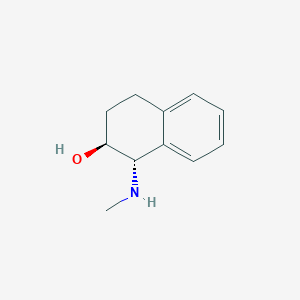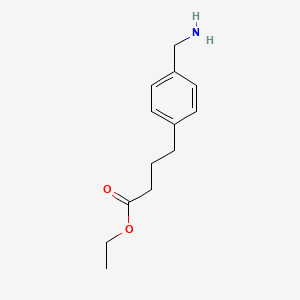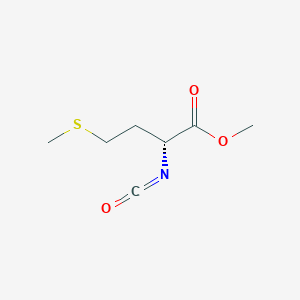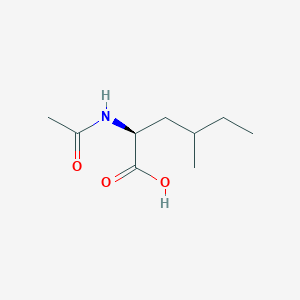
(2S)-2-acetamido-4-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-acetamido-4-methylhexanoic acid is an organic compound with significant importance in various scientific fields. It is a derivative of amino acids and possesses unique structural features that make it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-4-methylhexanoic acid typically involves the acylation of the corresponding amino acid. One common method is the reaction of L-leucine with acetic anhydride under controlled conditions to yield the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as enzymatic synthesis or fermentation. These methods can offer higher yields and purity, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
(2S)-2-acetamido-4-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(2S)-2-acetamido-4-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用機序
The mechanism of action of (2S)-2-acetamido-4-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its acetamido group plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity.
類似化合物との比較
Similar Compounds
(2S)-2-acetamido-4-methylpentanoic acid: Similar in structure but with a shorter carbon chain.
(2S)-2-acetamido-4-methylheptanoic acid: Similar in structure but with a longer carbon chain.
N-acetyl-L-leucine: A closely related compound with similar functional groups.
Uniqueness
(2S)-2-acetamido-4-methylhexanoic acid is unique due to its specific carbon chain length and the presence of both acetamido and methyl groups. These features contribute to its distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
757959-97-0 |
|---|---|
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC名 |
(2S)-2-acetamido-4-methylhexanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-6(2)5-8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t6?,8-/m0/s1 |
InChIキー |
NTPVRIRNCPKDHS-XDKWHASVSA-N |
異性体SMILES |
CCC(C)C[C@@H](C(=O)O)NC(=O)C |
正規SMILES |
CCC(C)CC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B15306711.png)

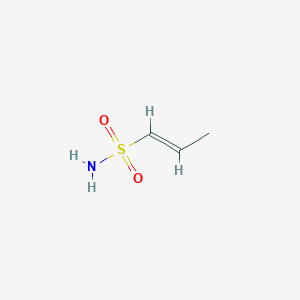

![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15306759.png)
